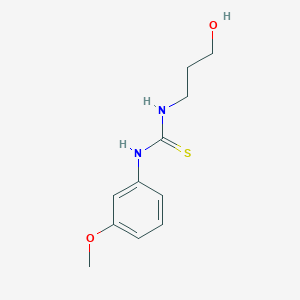
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea is not yet fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce the expression of certain genes that are involved in apoptosis, which could contribute to its antiproliferative effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could contribute to its antiproliferative effects. Other studies have suggested that this compound may have anti-inflammatory effects and could potentially be used to treat inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea in lab experiments is its potent antiproliferative effects on a variety of cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could make it a promising candidate for use in cancer therapy. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea. One area of research that could be explored further is the mechanism of action of this compound. Additionally, further studies could be conducted to determine the potential therapeutic applications of this compound in cancer and other diseases. Other potential future directions for research could include the synthesis of analogs of this compound with improved potency and selectivity, as well as the development of new methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of 1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea can be achieved through a variety of methods. One common method involves the reaction of 3-methoxyphenyl isothiocyanate with 3-hydroxypropylamine in the presence of a suitable solvent and catalyst. Another method involves the reaction of 3-methoxyphenyl isothiocyanate with 3-hydroxypropylamine hydrochloride in the presence of a base. Both of these methods have been shown to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
1-(3-Hydroxypropyl)-3-(3-methoxyphenyl)thiourea has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of cancer. Studies have shown that this compound has potent antiproliferative effects on a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could make it a promising candidate for use in cancer therapy.
Propriétés
IUPAC Name |
1-(3-hydroxypropyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-15-10-5-2-4-9(8-10)13-11(16)12-6-3-7-14/h2,4-5,8,14H,3,6-7H2,1H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNPKMOUHOSRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)
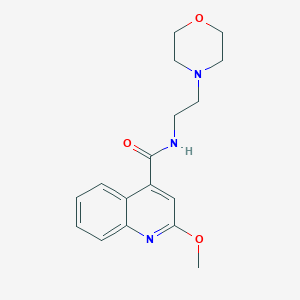

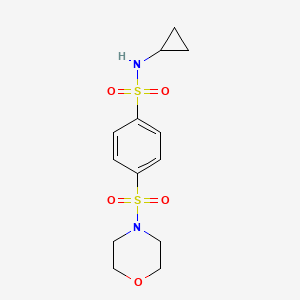

![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)
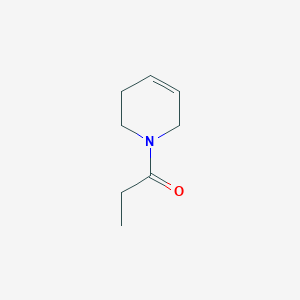

![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)
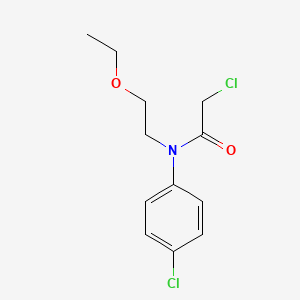
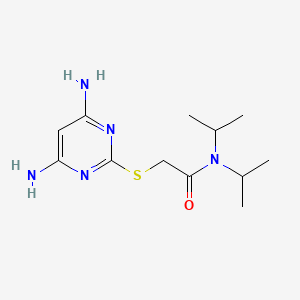

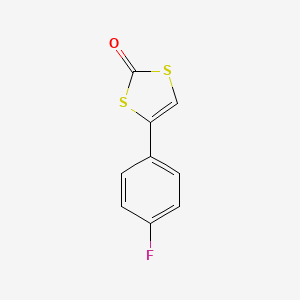
methanone](/img/structure/B7638604.png)